3-Phenylazetidin-3-ol
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Overview
Description
3-Phenylazetidin-3-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.193. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- 3-Phenylazetidin-3-ol is involved in the synthesis of complex organic molecules, serving as an intermediary or a reactant in chemical reactions. For instance, it has been used in the treatment with triflic acid to yield high-converting products like 3,3-diphenylpropionamide, showcasing its utility in novel acid-mediated reactions of phenyl-substituted lactams (King & Caddick, 2011).
- This compound also features in the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, indicating its role in producing biologically active molecules with significant antimicrobial activities against a spectrum of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Bioactive Compound Synthesis
- This compound is instrumental in the development of bioactive compounds. For instance, it has been used in the enantioselective acylation of alcohols in the presence of Burkholderia cepacia lipase, highlighting its relevance in producing enantiomerically enriched products, which are crucial in the pharmaceutical industry for their superior efficacy and reduced side effects (Li et al., 2007).
- Additionally, it's used in the synthesis of protected N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one, which is utilized further in the esterification of protected 10-desacetylbaccatin III to yield novel compounds like C-3' methyl taxotere (docetaxel), showcasing its potential in the synthesis of complex and medically significant compounds (Lucatelli, Viton, Gimbert, & Greene, 2002).
Safety and Hazards
Properties
IUPAC Name |
3-phenylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJGJCXMIOABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.